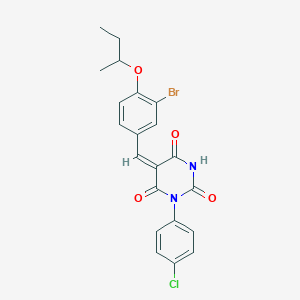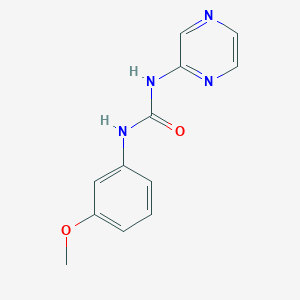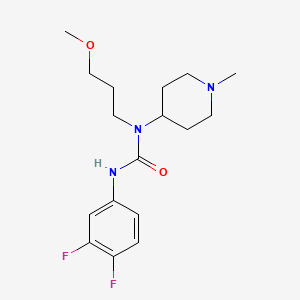
1-(mesitylcarbonyl)-4-propylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Mesitylcarbonyl)-4-propylpiperazine, also known as MPPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPI is a piperazine derivative that has been synthesized using various methods and has been found to exhibit promising biological activities.
Scientific Research Applications
1-(mesitylcarbonyl)-4-propylpiperazine has been found to exhibit potential therapeutic applications in various scientific research fields. One of the most promising applications of this compound is in the treatment of Parkinson's disease. This compound has been shown to increase the release of dopamine in the striatum, which is a key neurotransmitter that is depleted in Parkinson's disease. This compound has also been found to exhibit significant anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various inflammatory diseases, including arthritis and multiple sclerosis.
Mechanism of Action
The mechanism of action of 1-(mesitylcarbonyl)-4-propylpiperazine is not fully understood, but it is believed to act as a dopamine agonist. This compound has been shown to increase the release of dopamine in the striatum by inhibiting the reuptake of dopamine by presynaptic neurons. Additionally, this compound has been found to increase the expression of dopamine receptors in the brain, leading to an increase in dopamine signaling.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In addition to its dopamine agonist activity, this compound has been shown to exhibit significant anti-inflammatory and antioxidant activities. This compound has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the survival and growth of neurons.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(mesitylcarbonyl)-4-propylpiperazine in lab experiments is its potential therapeutic applications in various scientific research fields. This compound has been found to exhibit significant biological activities, making it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain lab experiments.
Future Directions
For the research and development of 1-(mesitylcarbonyl)-4-propylpiperazine include the development of this compound-based drugs for the treatment of Parkinson's disease, further research into its mechanism of action, and the synthesis of this compound analogs with improved solubility and biological activities.
Synthesis Methods
1-(mesitylcarbonyl)-4-propylpiperazine can be synthesized using various methods, including the reaction of mesitylcarbonyl chloride with 4-propylpiperazine in the presence of a base, such as triethylamine. Another method involves the reaction of mesitylcarbonyl isocyanate with 4-propylpiperazine. Additionally, this compound can be synthesized using a one-pot reaction of mesitylene, 4-propylpiperazine, and phosgene. The yield and purity of the synthesized this compound can vary depending on the method used.
properties
IUPAC Name |
(4-propylpiperazin-1-yl)-(2,4,6-trimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-5-6-18-7-9-19(10-8-18)17(20)16-14(3)11-13(2)12-15(16)4/h11-12H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYUMDZMFOXRGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-phenyl-7-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5305926.png)
![2-(3-morpholinyl)-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}acetamide hydrochloride](/img/structure/B5305927.png)

![N-(4-methoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5305955.png)

![N-[2-[2-(4-bromophenyl)-1-cyanovinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B5305965.png)
![6-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5305977.png)
![4-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-4-oxobutanamide](/img/structure/B5305985.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5305991.png)
![4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]thiomorpholine](/img/structure/B5306007.png)
![5'-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-3,6-dihydro-2H-1,2'-bipyridine](/img/structure/B5306011.png)

![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5306026.png)